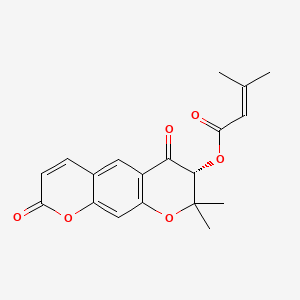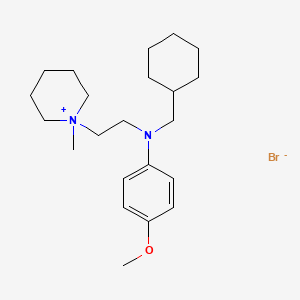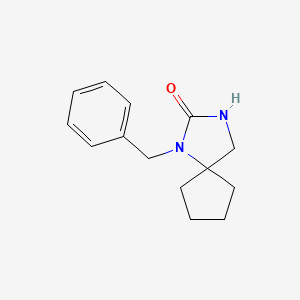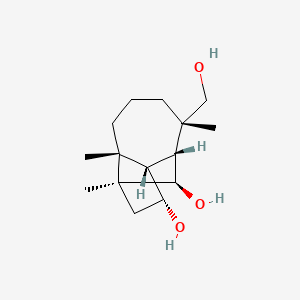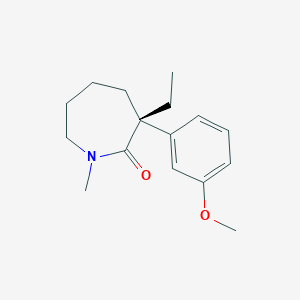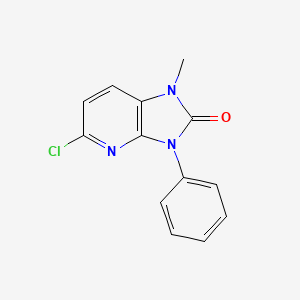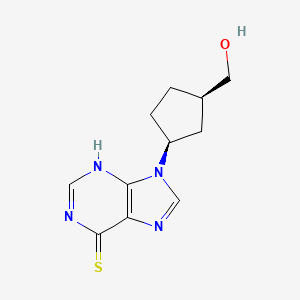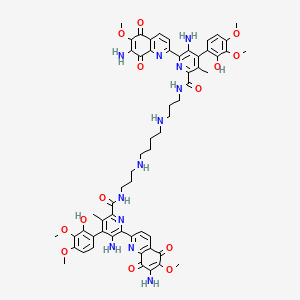
Streptonigrin dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptonigrin dimer is a derivative of streptonigrin, a potent tetracyclic aminoquinoline-5,8-dione antitumor antibiotic. Streptonigrin was first isolated from the bacterium Streptomyces flocculus in 1959. The compound has garnered significant interest due to its broad-spectrum anticancer activity and its ability to bind irreversibly to DNA in the presence of certain metal cations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of streptonigrin dimer involves complex multi-step processes. One of the key steps in the synthesis is the formation of a pentasubstituted pyridine fragment using ring-closing metathesis. This method has been optimized to achieve high yields and involves the use of ethyl glyoxalate as a starting material . The synthesis typically requires 14 linear steps and results in an overall yield of 11% .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to the compound’s complexity and the need for precise reaction conditions. the synthesis methods developed in academic research can be adapted for larger-scale production with appropriate optimization.
化学反応の分析
Types of Reactions
Streptonigrin dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxyl groups in the molecule can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the core structure of streptonigrin.
科学的研究の応用
Streptonigrin dimer has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s ability to bind to DNA makes it a valuable tool for studying DNA interactions and damage.
Medicine: this compound’s anticancer properties are of significant interest for developing new cancer therapies.
Industry: While not widely used in industry, the compound’s unique properties make it a potential candidate for developing new pharmaceuticals.
作用機序
Streptonigrin dimer exerts its effects by binding irreversibly to DNA in the presence of metal cations such as zinc, copper, and iron . This binding is followed by activation through a one- or two-electron reductase, with NAD(P)H as a cofactor, leading to the formation of a semiquinone or hydroquinone intermediate . This intermediate can cause DNA damage and cell death, which is the basis for its anticancer activity.
類似化合物との比較
Similar Compounds
Mitomycin: Like streptonigrin, mitomycin contains an aminoquinone fragment and exhibits similar bactericidal activity.
Actinomycin: Another antibiotic that binds to DNA and inhibits RNA synthesis.
Doxorubicin: A widely used anticancer drug that intercalates into DNA and disrupts topoisomerase-II-mediated DNA repair.
Uniqueness
Streptonigrin dimer is unique due to its specific binding mechanism involving metal cations and its ability to promote heterochromatin formation at low concentrations . This property distinguishes it from other similar compounds and highlights its potential for epigenetic cancer therapy.
特性
CAS番号 |
99533-81-0 |
|---|---|
分子式 |
C60H66N12O14 |
分子量 |
1179.2 g/mol |
IUPAC名 |
5-amino-N-[3-[4-[3-[[5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carbonyl]amino]propylamino]butylamino]propyl]-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C60H66N12O14/c1-27-37(29-15-19-35(81-3)55(83-5)49(29)73)39(61)47(33-17-13-31-45(69-33)53(77)41(63)57(85-7)51(31)75)71-43(27)59(79)67-25-11-23-65-21-9-10-22-66-24-12-26-68-60(80)44-28(2)38(30-16-20-36(82-4)56(84-6)50(30)74)40(62)48(72-44)34-18-14-32-46(70-34)54(78)42(64)58(86-8)52(32)76/h13-20,65-66,73-74H,9-12,21-26,61-64H2,1-8H3,(H,67,79)(H,68,80) |
InChIキー |
NDTGMUVNTAUSIR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N=C1C(=O)NCCCNCCCCNCCCNC(=O)C2=NC(=C(C(=C2C)C3=C(C(=C(C=C3)OC)OC)O)N)C4=NC5=C(C=C4)C(=O)C(=C(C5=O)N)OC)C6=NC7=C(C=C6)C(=O)C(=C(C7=O)N)OC)N)C8=C(C(=C(C=C8)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



